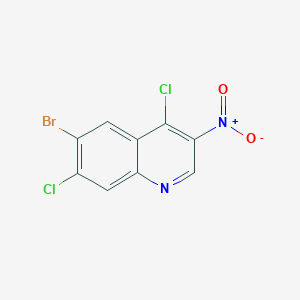
6-Bromo-4,7-dichloro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4,7-dichloro-3-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a quinoline ring, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-nitroquinoline typically involves multi-step reactions. One common method involves the nitration of 6-bromo-4,7-dichloroquinoline using fuming nitric acid under reflux conditions . The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required purity standards for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4,7-dichloro-3-nitroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: Formation of 6-bromo-4,7-dichloro-3-aminoquinoline.
Oxidation Reactions: Formation of quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4,7-dichloro-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-4,7-dichloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chloro-3-nitroquinoline
- 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 6-Bromo-4-methyl-3-nitroquinoline
Uniqueness
6-Bromo-4,7-dichloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. The combination of these halogens with the nitro group provides a distinct chemical profile that can be exploited for various applications.
Eigenschaften
CAS-Nummer |
853908-66-4 |
|---|---|
Molekularformel |
C9H3BrCl2N2O2 |
Molekulargewicht |
321.94 g/mol |
IUPAC-Name |
6-bromo-4,7-dichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H3BrCl2N2O2/c10-5-1-4-7(2-6(5)11)13-3-8(9(4)12)14(15)16/h1-3H |
InChI-Schlüssel |
FGWIHZXHSCLCAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CC(=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


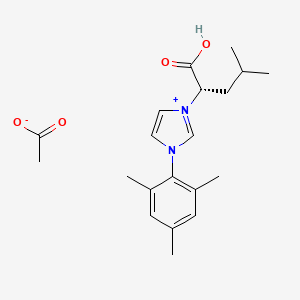

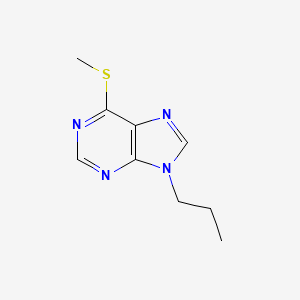
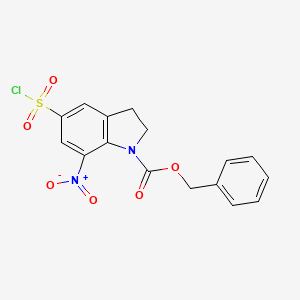
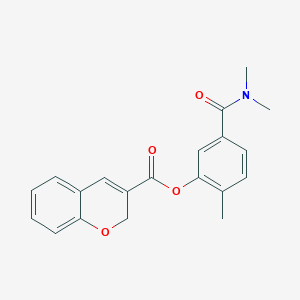
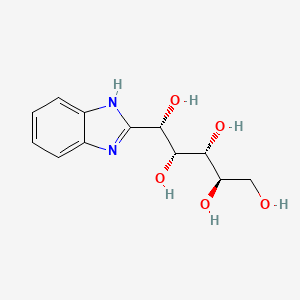
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)

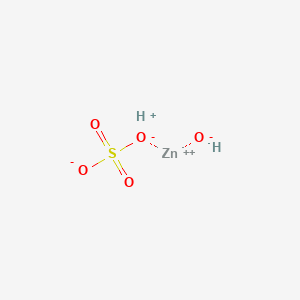
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
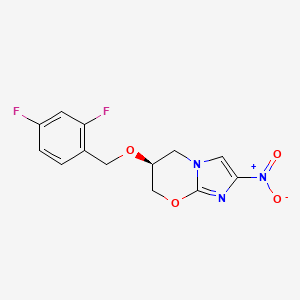

![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)

